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molecular formula C8H8BrFN2O B8352607 2-amino-3-bromo-4-fluoro-N-methylbenzamide CAS No. 1453798-40-7

2-amino-3-bromo-4-fluoro-N-methylbenzamide

Cat. No. B8352607
M. Wt: 247.06 g/mol
InChI Key: FPDKQWRHPZGNKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394297B2

Procedure details

To a slurry of 2-amino-3-bromo-4-fluorobenzoic acid (719; 0.690 g, 2.95 mmol) in 5 mL EtOAc was added methanamine (2.0 M in THF; Aldrich, St. Louis, Mo.; 5.90 mL, 11.79 mmol) to give a solution. 1-propanephosphonic acid cyclic anhydride 50 wt % in EtOAc (Matrix Scientific; 1.911 mL, 3.24 mmol) was added. The reaction became warm. The reaction was sealed and stirred rapidly at RT. After 30 min, additional methanamine 2.0 M in THF (Aldrich, St. Louis, Mo.; 5.90 mL, 11.79 mmol) was added. After 1 h, the reaction was partitioned between sat'd NaHCO3 and EtOAc. The organic layer was washed with sat'd NaHCO3 once, sat'd NaCl once, and the organics were dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to give 2-amino-3-bromo-4-fluoro-N-methylbenzamide (0.57 g, 2.30 mmol, 78% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.36 (1H, d, J=3.9 Hz), 7.57 (1H, dd, J=8.8, 6.3 Hz), 6.89 (2H, br. s.), 6.57 (1H, t, J=8.6 Hz), 2.74 (3H, d, J=4.5 Hz). MS (ESI, pos. ion) m/z: 246.9/248.9 (M+1).
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.911 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5.9 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([Br:11])=[C:9]([F:12])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[CH3:13][NH2:14].CCCP1(OP(CCC)(=O)OP(CCC)(=O)O1)=O.C1COCC1>CCOC(C)=O>[NH2:1][C:2]1[C:10]([Br:11])=[C:9]([F:12])[CH:8]=[CH:7][C:3]=1[C:4]([NH:14][CH3:13])=[O:5]

Inputs

Step One
Name
Quantity
0.69 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1Br)F
Name
Quantity
5.9 mL
Type
reactant
Smiles
CN
Name
Quantity
5 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCP1(=O)OP(=O)(OP(=O)(O1)CCC)CCC
Name
Quantity
1.911 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
5.9 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred rapidly at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction became warm
CUSTOM
Type
CUSTOM
Details
The reaction was sealed
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction was partitioned between sat'd NaHCO3 and EtOAc
WASH
Type
WASH
Details
The organic layer was washed with sat'd NaHCO3 once
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C(=O)NC)C=CC(=C1Br)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.3 mmol
AMOUNT: MASS 0.57 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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